1,4-Dichloro-3,3,4-trifluoroyclobutene

Description

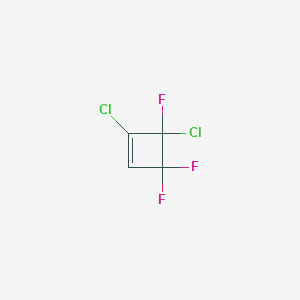

1,4-Dichloro-3,3,4-trifluorocyclobutene is a halogenated cyclobutene derivative characterized by a strained four-membered ring system with chlorine atoms at positions 1 and 4 and three fluorine atoms at positions 3, 3, and 4. The compound’s unique structure imparts distinct electronic and steric properties, making it relevant in synthetic chemistry for producing fluorinated polymers or intermediates in agrochemical/pharmaceutical synthesis.

Properties

Molecular Formula |

C4HCl2F3 |

|---|---|

Molecular Weight |

176.95 g/mol |

IUPAC Name |

1,4-dichloro-3,3,4-trifluorocyclobutene |

InChI |

InChI=1S/C4HCl2F3/c5-2-1-3(7,8)4(2,6)9/h1H |

InChI Key |

WQPXPBJQQXJGIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(C1(F)F)(F)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in Fluorinated Chlorinated Alkenes

The compound shares structural motifs with linear and cyclic halogenated alkenes, particularly those with chlorine and fluorine substituents. Key analogues include:

1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene (CAS 360-88-3) :

- A linear alkene with six fluorine and two chlorine atoms.

- Lacks ring strain but shares high electronegativity due to fluorine substitution.

1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane (CAS 355-24-8) :

- A fully fluorinated butane derivative with two chlorines.

- Exhibits higher thermal stability than unsaturated analogs due to single bonds.

Key Structural Differences :

- The cyclobutene ring introduces significant ring strain (≈26 kcal/mol), increasing reactivity in ring-opening reactions compared to linear alkenes .

- Fluorine atoms at positions 3 and 4 create strong electron-withdrawing effects, polarizing the molecule and enhancing electrophilic character.

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogous compounds suggest:

Notes:

- Fluorine’s hydrophobicity and chlorine’s moderate polarity dictate solubility trends .

- Cyclic structures often have higher boiling points than linear analogs due to restricted rotation.

Reactivity and Stability

- Ring Strain : The cyclobutene ring undergoes facile [2+2] cycloreversion or nucleophilic attack at strained C-Cl bonds, unlike linear alkenes .

- Electrophilic Reactivity : Fluorine substituents activate adjacent chlorines for substitution reactions, similar to 1,2-dichloro-1,1,2-trifluoroethane .

- Thermal Stability : Less stable than perfluorinated alkanes (e.g., octafluorobutane) due to unsaturation and ring strain.

Environmental and Toxicological Profiles

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1,4-Dichloro-3,3,4-trifluorocyclobutene?

- Methodology : Synthesis often involves halogen exchange reactions or radical-mediated chlorination/fluorination of cyclobutene derivatives. For example, fluorination of dichlorocyclobutene precursors using agents like SF₄ or HF-pyridine under controlled conditions (20–80°C, anhydrous environment) can yield fluorinated products. Purification typically employs fractional distillation or preparative GC to isolate isomers .

- Key Considerations : Monitor reaction progress via GC-MS or NMR to track substituent positions and avoid over-halogenation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization to confirm molecular ion peaks (e.g., m/z 216 for C₄HCl₂F₃) and fragmentation patterns.

- ¹⁹F NMR : Identify fluorine environments (e.g., trifluoromethyl groups at δ −60 to −70 ppm).

- Elemental Analysis : Validate Cl/F ratios (±0.5% tolerance) .

Q. What are the solubility and stability profiles of 1,4-Dichloro-3,3,4-trifluorocyclobutene under laboratory conditions?

- Methodology :

- Solubility : Test in polar (acetonitrile) vs. non-polar solvents (hexane) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies (40–60°C, UV exposure) with HPLC monitoring. Fluorinated chlorinated alkenes generally degrade via hydrolysis, producing HF/HCl; use Teflon-lined containers to prevent corrosion .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence regioselectivity in cycloaddition reactions?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactivity in Diels-Alder or [2+2] cycloadditions.

- Experimental Validation : Compare reaction outcomes with computational predictions using kinetic profiling (e.g., in situ IR spectroscopy) .

Q. What analytical challenges arise in detecting trace quantities of this compound in environmental matrices?

- Methodology :

- Sample Preparation : Use solid-phase microextraction (SPME) with polydimethylsiloxane fibers to concentrate analytes from water/soil.

- Detection : Employ GC-ECD (electron capture detector) for halogen-specific sensitivity (LOD ~0.1 ppb). Cross-validate with HRMS (Q-TOF) to distinguish from co-eluting PFAS .

Q. How can researchers resolve contradictions in reported reaction kinetics for halogenated cyclobutenes?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.